molecular formula C11H14N6 B1481653 7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-32-8

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481653
CAS No.: 2098057-32-8
M. Wt: 230.27 g/mol
InChI Key: CXWKTPGBSGGGGR-UHFFFAOYSA-N
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Description

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both an imidazole and a pyrazole ring fused together

Biochemical Analysis

Biochemical Properties

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate digestion, exhibiting high inhibitory activity The compound’s interaction with α-glucosidase is competitive, suggesting that it binds to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7 . This antiproliferative effect is likely due to the compound’s ability to induce apoptosis, as evidenced by the activation of caspase 9 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1). Furthermore, this compound may affect cellular metabolism by altering the expression levels of key metabolic enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as α-glucosidase, inhibiting their activity . This binding is competitive, meaning that the compound competes with the natural substrate for access to the enzyme’s active site. Additionally, this compound may exert its effects through the modulation of gene expression, leading to changes in the levels of specific proteins involved in cell signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biochemical activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilicity and molecular size may also influence its ability to cross cellular membranes and reach its target sites.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole with azidomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific labeling and tracking of biological molecules .

Properties

IUPAC Name

7-(azidomethyl)-1-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c12-15-13-7-9-8-14-17-6-5-16(11(9)17)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWKTPGBSGGGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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